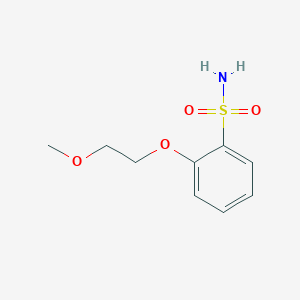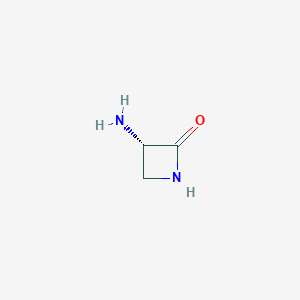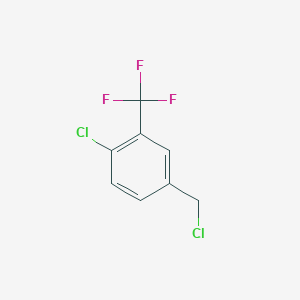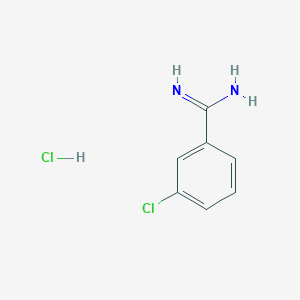
ジメチル(オクチル)シラン
説明
Dimethyl(octyl)silane (DMS) is a silane-based compound that has been used in a variety of applications, including as a solvent in organic synthesis, a lubricant, and a reagent in organic synthesis. It is a colorless, non-toxic, and non-flammable liquid that has a low vapor pressure and high boiling point. DMS has been used in numerous scientific fields, including inorganic and organic synthesis, as well as in biochemistry and pharmacology. Additionally, DMS has been used in various industries, such as in the production of polymers and pharmaceuticals.
科学的研究の応用
ゾルゲルハイブリッド膜
ジメチル(オクチル)シランは、室温での酸触媒ゾルゲル法によるさまざまなシリカ材料の合成に使用されます . このプロセスは、反射防止および疎水性特性を有する薄膜を得るために使用されます . 薄膜の疎水性特性は、疎水性鎖の長さを長くするにつれて増加します .
表面コーティング
この化合物は、表面コーティングプロセスに使用されます。 特に、多機能な透明シリカ膜/コーティングの生成に役立ちます . これらのコーティングは、防氷から自己洗浄、低接着性、異方性濡れ性、構造色、反射防止、曇り止めまで、さまざまな用途があります .
光学デバイス
疎水性と高い可視光透過率の両方を示すジメチル(オクチル)シラン誘導薄膜は、光学デバイスに適している可能性があります .
熱コレクター
これらの膜が光学デバイスに適しているのと同じ特性により、熱コレクターにも最適です .
太陽電池
ジメチル(オクチル)シランを使用するゾルゲル法は、その単純さと太陽電池における幅広い用途から、一般的に使用されています .
光センサー
高出力レーザー核融合システム
ゾルゲル法は、高出力レーザー核融合システムでも使用されています .
太陽電池
アルキル(トリアルコキシ)シランを含む乾燥溶媒を使用することで、染料合成による太陽電池の効率が向上しました . オクチル(トリメトキシ)シランは、太陽電池の最適性能を高めるために使用されました .
作用機序
Target of Action
Dimethyl(octyl)silane is a type of organosilane, which are compounds that contain carbon-silicon bonds . Organosilanes, including Dimethyl(octyl)silane, are known to interact with various substrates, particularly those with hydroxyl groups . These substrates can range from inorganic materials like glass and metal to organic polymers .
Mode of Action
The interaction of Dimethyl(octyl)silane with its targets primarily involves the formation of siloxane bonds . This process begins with the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane, forming organofunctional silanols . These silanols then undergo a condensation reaction with hydroxyl or similar groups on the substrate, or even with another silane silanol group . This reaction results in the formation of siloxane bonds, which are characterized by alternating silicon and oxygen atoms .
Pharmacokinetics
For instance, organosilanes are known for their wide range of thermal stability, resistance to oxidation, and low surface tension . These properties can influence the bioavailability of organosilanes, although the specific ADME properties can vary depending on the specific organosilane and the biological system .
Result of Action
The primary result of Dimethyl(octyl)silane’s action is the formation of siloxane bonds with its target substrates. This can alter the properties of the substrate, such as its wetting or adhesion characteristics . For instance, when Dimethyl(octyl)silane is used as a surface treatment, it can enhance the water repellency or particle dispersion of the treated surface .
Action Environment
The action of Dimethyl(octyl)silane can be influenced by various environmental factors. For instance, the rate of hydrolysis and condensation reactions involved in the formation of siloxane bonds can be affected by factors such as temperature and pH . Additionally, the presence of moisture can influence the reaction, as water is required for the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane .
生化学分析
Biochemical Properties
Dimethyl(octyl)silane plays a significant role in biochemical reactions, particularly in the formation of silica-based materials. It interacts with enzymes and proteins that facilitate the sol-gel process, a method used to synthesize silica materials. The compound’s hydrophobic nature allows it to form stable bonds with hydrophobic chains, enhancing the properties of the resulting silica materials .
Cellular Effects
Dimethyl(octyl)silane influences various cellular processes, particularly in the context of cell signaling pathways and gene expression. Its hydrophobic properties allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethyl(octyl)silane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the sol-gel process, affecting the formation of silica materials. Additionally, the compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(octyl)silane can change over time. The compound is relatively stable, but its hydrophobic properties can lead to gradual degradation and changes in its interactions with biomolecules. Long-term studies have shown that Dimethyl(octyl)silane can have lasting effects on cellular function, particularly in the context of silica material synthesis .
Dosage Effects in Animal Models
The effects of Dimethyl(octyl)silane vary with different dosages in animal models. At low doses, the compound can enhance the properties of silica materials without causing significant adverse effects. At high doses, Dimethyl(octyl)silane can be toxic, leading to adverse effects on cellular function and overall health .
Metabolic Pathways
Dimethyl(octyl)silane is involved in metabolic pathways related to the synthesis of silica materials. It interacts with enzymes and cofactors that facilitate the sol-gel process, affecting metabolic flux and metabolite levels. The compound’s hydrophobic properties allow it to interact with hydrophobic regions of enzymes, potentially altering their activity and stability .
Transport and Distribution
Within cells and tissues, Dimethyl(octyl)silane is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in hydrophobic regions of cells, potentially affecting its localization and function. The compound can also interact with cell membranes, influencing its transport and distribution within cells .
Subcellular Localization
Dimethyl(octyl)silane is localized in specific subcellular compartments, particularly those with hydrophobic regions. Its hydrophobic properties allow it to interact with hydrophobic regions of proteins and membranes, potentially affecting its activity and function. The compound can also undergo post-translational modifications that direct it to specific compartments or organelles .
特性
InChI |
InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYIVBMFKWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724002 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40934-68-7 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















